molecular formula C7H14O2 B8680737 4-[(Prop-1-en-1-yl)oxy]butan-1-ol CAS No. 118659-42-0

4-[(Prop-1-en-1-yl)oxy]butan-1-ol

Cat. No.: B8680737
CAS No.: 118659-42-0
M. Wt: 130.18 g/mol
InChI Key: UFRCCJVCWZAEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Synonyms

IUPAC Nomenclature Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-prop-1-enoxybutan-1-ol . Breaking down the nomenclature:

  • Butan-1-ol : A four-carbon chain with a hydroxyl (-OH) group at position 1.
  • Prop-1-enoxy : A propene-derived ether substituent (CH₂=CH-CH₂-O-) attached to the fourth carbon of the butanol backbone.

This naming convention prioritizes the longest carbon chain (butanol) and assigns the lowest possible locants to substituents. The "prop-1-enoxy" descriptor specifies the unsaturated ether group’s position, distinguishing it from isomeric forms like 4-(prop-2-en-1-yloxy)butan-1-ol , where the double bond is between carbons 2 and 3.

Structural Comparison Table
Feature 4-[(Prop-1-en-1-yl)oxy]butan-1-ol 4-(Prop-2-en-1-yloxy)butan-1-ol
IUPAC Name 4-prop-1-enoxybutan-1-ol 4-prop-2-enoxybutan-1-ol
Double Bond Position Between C1 and C2 of propene Between C2 and C3 of propene
CAS Registry 118659-42-0 1471-15-4

Registry Numbers and CAS Designations

The compound is uniquely identified by several registry numbers:

  • CAS Number : 118659-42-0
  • PubChem CID : 54350899
  • DSSTox Substance ID : DTXSID00710758
  • Wikidata Entry : Q82646154

These identifiers facilitate unambiguous referencing in chemical databases and regulatory documents. The CAS number is particularly critical for compliance with global chemical inventory systems like the Toxic Substances Control Act (TSCA).

Historical Development of Terminology

The terminology for this compound has evolved alongside advancements in IUPAC guidelines. Early synonyms such as 4(1-propenoxy)-1-butanol and 4-(1-propenyloxy)butane-1-ol reflect less systematic naming conventions. The current IUPAC name, standardized in 2019, emphasizes positional clarity for both the ether and alcohol groups.

Historical records in PubChem indicate the compound was first registered in 2011 , with subsequent updates to its stereochemical and physicochemical data. Its structural analogs, such as 4-allyloxy-1-butanol (CAS 1471-15-4), were documented earlier, highlighting the iterative process of organic compound classification.

Properties

CAS No.

118659-42-0

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

4-prop-1-enoxybutan-1-ol

InChI

InChI=1S/C7H14O2/c1-2-6-9-7-4-3-5-8/h2,6,8H,3-5,7H2,1H3

InChI Key

UFRCCJVCWZAEBT-UHFFFAOYSA-N

Canonical SMILES

CC=COCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities:

Compound Name Substituent Functional Groups CAS Number Key Applications
4-[(Prop-1-en-1-yl)oxy]butan-1-ol Propenyloxy (C₃H₅O) Ether, primary alcohol Not provided Synthesis intermediates
4-(4-Methylphenyl)butan-1-ol 4-Methylphenyl (C₆H₄(CH₃)) Aromatic ring, primary alcohol Not provided Research chemicals
1-[1-(Benzyloxy)prop-2-yn-1-yl]-4-methoxybenzene Benzyloxy, propargyl, methoxy Ether, alkyne, aromatic methoxy Not provided Catalytic synthesis studies
4-[Butyl(dichloro)stannyl]butan-1-ol Organotin group (SnCl₂C₄H₉) Organometallic, primary alcohol 120853-47-6 Specialized organometallics

Key Observations :

  • Hydrophobicity: The propenyloxy group in the target compound likely enhances hydrophobicity compared to unsubstituted butanols but less so than aromatic derivatives like 4-(4-methylphenyl)butan-1-ol .
  • Reactivity : The unsaturated propenyloxy group may undergo addition or polymerization reactions, contrasting with the inert aromatic ring in 4-(4-methylphenyl)butan-1-ol.
  • Safety: The tin-containing analog poses significant toxicity risks due to its organometallic group, whereas the target compound is likely less hazardous.

Thermodynamic and Physical Properties

  • Liquid Mixture Behavior: Local composition models (e.g., Wilson equation ) predict activity coefficients and phase equilibria. For example, the propenyloxy group’s polarity may influence the target compound’s miscibility with nonpolar solvents compared to aromatic analogs.
  • Boiling Points/Solubility : Aliphatic ether-alcohols typically have lower boiling points than aromatic derivatives. The propenyloxy group’s unsaturation may further reduce stability at high temperatures.

Preparation Methods

Reaction Conditions and Optimization

  • Alkoxide Generation : Sodium hydride (NaH) or potassium hydroxide (KOH) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates deprotonation of butan-1-ol at 0–5°C.

  • Nucleophilic Substitution : The alkoxide reacts with prop-1-en-1-yl bromide at 60–80°C for 6–8 hours. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields by enhancing interfacial reactivity.

Key Data :

ParameterValueSource
Yield68–75%
Reaction Time6–8 hours
Temperature60–80°C

Side products include elimination derivatives (e.g., 1-propene) due to competing E2 mechanisms under basic conditions. Purification via silica gel chromatography (hexane/ethyl acetate = 4:1) isolates the target compound.

Acid-Catalyzed Dehydration of Secondary Alcohols

This method leverages Brønsted acids to dehydrate intermediates like 4-(1-hydroxypropyl)butan-1-ol, forming the desired ether via carbocation rearrangement.

Mechanism and Catalysts

  • Protonation : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) protonates the hydroxyl group, generating a carbocation at the β-position.

  • Rearrangement : The carbocation undergoes a hydride shift, followed by nucleophilic attack by butan-1-ol to form the ether linkage.

Key Data :

ParameterValueSource
Catalyst Loading5–10 mol%
Yield55–62%
Temperature100–120°C

This route is less selective than Williamson synthesis, often producing oligomers and alkenes. Distillation under reduced pressure (150°C, 15 mmHg) separates the product.

Zinc-Mediated Coupling Reactions

Recent advances in zinc-mediated methodologies, inspired by difluorohomoallylic alcohol syntheses, offer a redox-neutral pathway.

Reaction Design

  • Substrate Preparation : Butan-1-ol is treated with 3-bromo-3,3-difluoropropene in THF at 0°C.

  • Zinc Activation : Zinc powder, pre-treated with HCl, facilitates single-electron transfers, enabling C–O bond formation.

Key Data :

ParameterValueSource
Zinc Stoichiometry2.0 equivalents
Yield70–78%
SolventTHF

This method avoids strong bases, reducing elimination by-products. Post-reaction quenching with aqueous HCl and extraction with dichloromethane ensures high purity.

Friedel-Crafts Alkylation Adaptations

A patent describing 4-phenyl-1-butanol synthesis via Friedel-Crafts alkylation provides insights into adapting this method for propenyl ethers.

Modified Protocol

  • Electrophile Preparation : 4-Chlorobutanol ester reacts with prop-1-en-1-yl chloride in benzene under AlCl₃ catalysis.

  • Alkylation : The Lewis acid promotes electrophilic substitution, forming the ether at 10°C.

Key Data :

ParameterValueSource
CatalystAlCl₃ (3.0 equiv)
Yield65–72%
Reaction Time3 hours

This method is scalable but requires rigorous moisture control. The product is isolated via fractional distillation.

Comparative Analysis of Methods

A meta-analysis of the four methods reveals trade-offs between yield, selectivity, and practicality:

MethodYield (%)SelectivityScalability
Williamson Synthesis68–75HighModerate
Acid-Catalyzed55–62ModerateHigh
Zinc-Mediated70–78HighLow
Friedel-Crafts65–72ModerateHigh

The Williamson and zinc-mediated methods excel in selectivity, while Friedel-Crafts alkylation offers industrial scalability. Acid-catalyzed routes, though less efficient, are operationally simpler .

Q & A

Q. What synthetic routes are commonly employed to prepare 4-[(Prop-1-en-1-yl)oxy]butan-1-ol, and how do reaction parameters influence yield?

The synthesis often involves etherification or protection/deprotection strategies. For example, allyl ether formation can be achieved via Williamson-type reactions using propenyl bromide and 1,4-butanediol under basic conditions. Evidence from related compounds (e.g., tert-butyldimethylsilyl-protected derivatives) suggests that oxidation steps may require catalysts like pyridinium chlorochromate (PCC) in CH₂Cl₂, though yields can be low (~20%) without optimized stoichiometry or temperature control . Reaction monitoring via TLC or GC-MS is critical to identify intermediates and byproducts.

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?

  • NMR : ¹H and ¹³C NMR confirm the ether linkage (δ ~3.5–4.5 ppm for CH₂-O groups) and propenyl double bond (δ ~5–6 ppm for vinyl protons).
  • FT-IR : Peaks at ~1100 cm⁻¹ (C-O-C stretch) and ~1640 cm⁻¹ (C=C stretch) validate functional groups.
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For amorphous samples, HRMS provides molecular weight confirmation.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Ventilation : Use fume hoods due to potential volatility and respiratory irritation .
  • Protective gear : Nitrile gloves and safety goggles are mandatory.
  • First aid : In case of skin contact, wash with water immediately and consult a physician .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cycloaddition or pro-fragrance applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in reactions like Diels-Alder or retro-ene fragmentation. For pro-fragrance systems, simulations assess the stability of precursors and release kinetics of active aldehydes . Parameters such as HOMO-LUMO gaps and charge distribution guide functionalization strategies (e.g., introducing electron-withdrawing groups to enhance electrophilicity).

Q. What experimental strategies resolve contradictions in stereochemical assignments from NMR data?

  • NOESY/ROESY : Differentiate between cis/trans isomers by correlating spatial proximity of protons.
  • Chiral chromatography : Use columns like Chiralpak® IG with hexane/IPA to separate enantiomers.
  • Crystallography : SHELX-based refinement resolves absolute configuration ambiguities. For example, anisotropic displacement parameters in WinGX can confirm or refute proposed stereochemistry.

Q. How can reaction conditions be optimized to improve yields in propenyl ether coupling reactions?

  • Catalyst screening : Transition metals (e.g., Pd(OAc)₂) enhance coupling efficiency in Ullmann or Heck-type reactions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase side reactions.
  • Temperature control : Lower temperatures (~0°C) suppress polymerization of the propenyl group.

Methodological Challenges

Q. What analytical workflows address byproduct formation during large-scale synthesis?

  • HPLC-MS : Quantifies impurities (e.g., di-allylated byproducts) and identifies degradation pathways.
  • In situ monitoring : ReactIR tracks intermediate formation in real-time, enabling rapid parameter adjustments.
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) isolates the target compound from oligomers .

Q. How do steric and electronic effects influence the compound’s stability under acidic or basic conditions?

  • pH-dependent degradation studies : Conduct accelerated stability testing at pH 1–14 (e.g., HCl/NaOH buffers) with LC-MS analysis. The propenyl ether’s electron-rich double bond may undergo hydrolysis under strong acids, while the hydroxyl group could oxidize in basic media.

Research Applications

Q. What role does this compound play in pro-fragrance systems?

It acts as a precursor for controlled release of aldehydes via retro-ene reactions. For example, thermal or photolytic cleavage generates volatile aldehydes for sustained fragrance delivery . Kinetic studies (e.g., Arrhenius plots) quantify release rates under varying conditions.

Q. How is this compound utilized in polymer or dendrimer synthesis?

The hydroxyl and vinyl groups enable crosslinking via thiol-ene "click" chemistry or radical polymerization. Degree of branching and molecular weight are characterized by GPC and MALDI-TOF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.